molecular formula C18H10ClNO5 B11048842 3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3'-indole]-2',5(1'H)-dione

3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3'-indole]-2',5(1'H)-dione

Cat. No.: B11048842
M. Wt: 355.7 g/mol
InChI Key: LRWBAKNDCRWVSX-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a furan ring fused to an indole moiety, with a chlorobenzoyl group and a hydroxyl group attached. The presence of these functional groups and the spirocyclic framework makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorobenzoyl group is often introduced via Friedel-Crafts acylation, and the hydroxyl group can be added through selective hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3’-indole]-2’,5(1’H)-dione is unique due to its combination of a spirocyclic structure with both furan and indole rings, along with the presence of chlorobenzoyl and hydroxyl functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H10ClNO5

Molecular Weight

355.7 g/mol

IUPAC Name

4'-[(4-chlorophenyl)-hydroxymethylidene]spiro[1H-indole-3,5'-oxolane]-2,2',3'-trione

InChI

InChI=1S/C18H10ClNO5/c19-10-7-5-9(6-8-10)14(21)13-15(22)16(23)25-18(13)11-3-1-2-4-12(11)20-17(18)24/h1-8,21H,(H,20,24)

InChI Key

LRWBAKNDCRWVSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)O3)C(=O)N2

Origin of Product

United States

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